Methyl 2-(methylamino)benzoate
Overview
Description
Methyl N-methylanthranilate is an ester of N-methylanthranilic acid. It is a significant compound in various fields due to its unique properties and applications. This compound is known for its presence in the defensive secretions of certain millipedes and its use in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-methylanthranilate can be synthesized through several methods. One common method involves the reductive alkylation of methylanthranilate with formaldehyde and hydrogen in the presence of a hydrogenation catalyst and an acid catalyst . Another method includes reacting anthranilic acid with methyl iodide in the presence of alkali or with methyl sulfate in an acetic acid solution, followed by esterification .
Industrial Production Methods: Industrial production often employs the reductive alkylation method due to its efficiency and cost-effectiveness. This method involves the use of formaldehyde and hydrogen, with a hydrogenation catalyst to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl N-methylanthranilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Methyl iodide and dimethyl sulfate are frequently used methylating agents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various methylated derivatives.
Scientific Research Applications
Methyl N-methylanthranilate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in the defensive mechanisms of certain millipedes.
Medicine: It is being explored for its potential analgesic properties.
Industry: It is widely used in the fragrance industry, particularly in perfumes and cosmetics.
Mechanism of Action
The mechanism of action of Methyl N-methylanthranilate involves its interaction with sensory receptors. It acts as an irritant, causing a pungent sensation. This is particularly evident in its use as a bird repellent, where it irritates sensory receptors in birds . In biological systems, it may interact with specific receptors in the central nervous system, leading to its analgesic effects .
Comparison with Similar Compounds
Methyl anthranilate: An ester of anthranilic acid, known for its fruity grape smell and use as a flavoring agent.
Dimethyl anthranilate: Similar in structure and function, used in flavoring and as a bird repellent.
Uniqueness: Methyl N-methylanthranilate is unique due to its dual role in both defensive secretions of millipedes and its extensive use in the fragrance industry. Its ability to act as an intermediate in the biosynthesis of various quinones and its potential analgesic properties further distinguish it from similar compounds .
Properties
IUPAC Name |
methyl 2-(methylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOWHGSUZUUUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052581 | |
Record name | Methyl N-methylanthranilate | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid with an odor of grapes; [Hawley] Pale-yellow liquid with a slightly blue fluorescence or solid; Odor like orange peels; mp = 18.5-19.5 deg C; [HSDB], Liquid, Pale yellow liquid with bluish fluorescence; Grape-like aroma | |
Record name | Methyl N-methylanthranilate | |
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Record name | Methyl N-methylanthranilate | |
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Record name | Methyl N-methylanthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1536/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
256 °C @ 760 MM HG, 255.00 to 256.00 °C. @ 760.00 mm Hg | |
Record name | METHYL N-METHYLANTHRANILATE | |
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Record name | Methyl N-methylanthranilate | |
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Flash Point |
91 °C | |
Record name | METHYL N-METHYLANTHRANILATE | |
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Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ETHER, SOL IN MOST COMMON ORGANIC SOLVENTS, 475 mg/L @ 20 °C (exp), Insoluble in water; Slightly soluble in glycerol; Soluble in oils, Soluble (in ethanol) | |
Record name | METHYL N-METHYLANTHRANILATE | |
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Record name | Methyl N-methylanthranilate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |
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Record name | Methyl N-methylanthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1536/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.120 @ 15 °C, 1.124-1.132 | |
Record name | METHYL N-METHYLANTHRANILATE | |
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Record name | Methyl N-methylanthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1536/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Color/Form |
PALE-YELLOW LIQ WITH SLIGHT BLUISH FLUORESCENCE, CRYSTALS FROM PETROLEUM ETHER | |
CAS No. |
85-91-6 | |
Record name | Methyl N-methylanthranilate | |
Source | CAS Common Chemistry | |
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Record name | Methyl N-methylanthranilate | |
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Record name | Benzoic acid, 2-(methylamino)-, methyl ester | |
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Record name | Methyl N-methylanthranilate | |
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Record name | Methyl N-methylanthranilate | |
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Record name | DIMETHYL ANTHRANILATE | |
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Record name | METHYL N-METHYLANTHRANILATE | |
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Record name | Methyl N-methylanthranilate | |
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Melting Point |
18.5-19.5 °C, 19 °C | |
Record name | METHYL N-METHYLANTHRANILATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Methyl N-methylanthranilate | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl N-methylanthranilate?
A1: The molecular formula of methyl N-methylanthranilate is C9H11NO2, and its molecular weight is 165.19 g/mol.
Q2: Are there any spectroscopic data available to characterize methyl N-methylanthranilate?
A2: Yes, methyl N-methylanthranilate has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , ] These techniques provide valuable information about the compound's structure, purity, and fragmentation pattern.
Q3: What are the known biological activities of methyl N-methylanthranilate?
A3: Research suggests that methyl N-methylanthranilate exhibits a variety of biological activities, including:
- Antinociceptive and analgesic effects: Studies in animal models have demonstrated the ability of MNMA to reduce pain perception. [, , , ]
- Anti-inflammatory activity: MNMA has shown potential in reducing inflammation in experimental settings. []
- Anxiolytic and antidepressant-like effects: Animal studies suggest MNMA may possess anxiolytic and antidepressant properties. []
- Gastroprotective, hepatoprotective, and nephroprotective effects: Evidence indicates MNMA might protect against damage to the stomach, liver, and kidneys. []
- Antimicrobial activity: MNMA has exhibited antimicrobial activity against specific bacteria and fungi. []
Q4: How does methyl N-methylanthranilate exert its antinociceptive effects?
A4: While the exact mechanism of action remains unclear, studies suggest that MNMA might interact with the central nervous system, potentially influencing neurotransmitter systems involved in pain perception. [] Further research is needed to elucidate the specific molecular targets and signaling pathways involved.
Q5: Is methyl N-methylanthranilate a quorum sensing inhibitor?
A5: Research suggests that methyl N-methylanthranilate may act as a quorum sensing inhibitor against Pseudomonas aeruginosa. [] Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. By disrupting quorum sensing, MNMA might interfere with the formation of biofilms and potentially enhance the efficacy of antibiotics.
Q6: What are the potential applications of methyl N-methylanthranilate based on its biological activities?
A6: The diverse biological activities of MNMA make it a promising candidate for various applications, including:
Q7: What are the known toxicological effects of methyl N-methylanthranilate?
A8: While generally considered safe at low levels, high doses of MNMA might pose toxicological risks. [, , ] Further research is crucial to establish safe dosage ranges and potential long-term effects.
Q8: How is methyl N-methylanthranilate metabolized in the body?
A9: Studies in rats have shown that MNMA is primarily metabolized in the liver. [, ] The main metabolic pathways involve hydrolysis of the ester group, leading to the formation of N-methylanthranilic acid and anthranilic acid.
Q9: What is the bioavailability of methyl N-methylanthranilate?
A9: The bioavailability of MNMA can be influenced by factors like route of administration, formulation, and individual variations in metabolism. More research is needed to determine its bioavailability in different scenarios.
Q10: What analytical methods are used to detect and quantify methyl N-methylanthranilate?
A10: Various analytical methods are employed to detect and quantify MNMA, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, allowing for the identification and quantification of MNMA in complex mixtures like essential oils. [, , , , , , ]
- Liquid Chromatography (LC): Coupled with detectors like fluorescence detectors, LC can separate and quantify MNMA in various matrices. []
Q11: How are the analytical methods for methyl N-methylanthranilate validated?
A12: The validation of analytical methods for MNMA involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure the reliability and reproducibility of the results. []
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